L-Phenylalanine-cyclohexylamide

Description

BenchChem offers high-quality L-Phenylalanine-cyclohexylamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about L-Phenylalanine-cyclohexylamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

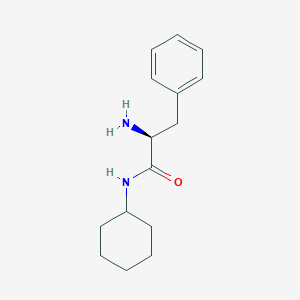

(2S)-2-amino-N-cyclohexyl-3-phenylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O/c16-14(11-12-7-3-1-4-8-12)15(18)17-13-9-5-2-6-10-13/h1,3-4,7-8,13-14H,2,5-6,9-11,16H2,(H,17,18)/t14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMBVNXGMRQPTHV-AWEZNQCLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C(CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC(=O)[C@H](CC2=CC=CC=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350936 |

Source

|

| Record name | L-Phenylalanine-cyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17186-53-7 |

Source

|

| Record name | L-Phenylalanine-cyclohexylamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350936 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to L-Phenylalanine-cyclohexylamide: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Phenylalanine-cyclohexylamide, a derivative of the essential amino acid L-phenylalanine, is a molecule of significant interest in the fields of medicinal chemistry, neuroscience, and asymmetric synthesis. Its unique chemical architecture, characterized by the covalent linkage of a cyclohexyl moiety to the C-terminus of L-phenylalanine via an amide bond, imparts distinct physicochemical properties that influence its biological activity and utility as a synthetic tool. The enhanced lipophilicity conferred by the cyclohexyl group suggests a greater potential for crossing the blood-brain barrier, making it a compelling candidate for the development of centrally acting therapeutics.[1] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and potential applications of L-Phenylalanine-cyclohexylamide, with a focus on its role in neuroscience and as a chiral auxiliary in stereoselective transformations.

Chemical Structure and Physicochemical Properties

L-Phenylalanine-cyclohexylamide, systematically named (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide, is a chiral molecule with the chemical formula C₁₅H₂₂N₂O.[2] The structure features a primary amine at the α-carbon of the phenylalanine backbone, a phenyl group as the side chain, and a cyclohexyl group attached to the amide nitrogen.

Table 1: Physicochemical Properties of L-Phenylalanine-cyclohexylamide

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | PubChem[2] |

| CAS Number | 17186-53-7 | J&K Scientific[3] |

| Molecular Formula | C₁₅H₂₂N₂O | PubChem[2] |

| Molecular Weight | 246.35 g/mol | PubChem[2] |

| Appearance | White to off-white crystalline powder | Chem-Impex[1] |

| Melting Point | 99-103 °C | Chem-Impex[1] |

| Solubility | Information not readily available. Expected to have higher solubility in organic solvents compared to L-phenylalanine due to the lipophilic cyclohexyl group. | |

| pKa | Information not readily available. The primary amine would be the main basic center. |

The presence of both a basic amino group and a relatively non-polar cyclohexyl and phenyl group gives the molecule amphiphilic character. The stereochemistry at the α-carbon, inherited from the natural L-phenylalanine precursor, is crucial for its biological recognition and its effectiveness as a chiral auxiliary.

Caption: Chemical structure of L-Phenylalanine-cyclohexylamide.

Synthesis of L-Phenylalanine-cyclohexylamide

The synthesis of L-Phenylalanine-cyclohexylamide is typically achieved through a standard peptide coupling reaction. This involves the formation of an amide bond between the carboxylic acid of an N-protected L-phenylalanine and cyclohexylamine. The choice of protecting group for the α-amino group and the coupling reagent are critical to ensure a high yield and prevent racemization.

General Synthetic Workflow

The synthesis can be conceptualized as a three-step process: protection of the amine, amide bond formation, and deprotection.

Caption: General workflow for the synthesis of L-Phenylalanine-cyclohexylamide.

Detailed Experimental Protocol (Representative)

This protocol is based on established peptide coupling methodologies.

Materials:

-

N-Boc-L-phenylalanine

-

Cyclohexylamine

-

N,N'-Dicyclohexylcarbodiimide (DCC) or O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)

-

Hydroxybenzotriazole (HOBt) (if using DCC)

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Step 1: Amide Coupling

-

Dissolve N-Boc-L-phenylalanine (1.0 eq) in anhydrous DCM.

-

Add cyclohexylamine (1.1 eq) to the solution.

-

If using DCC, add HOBt (1.2 eq) to the mixture.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add a solution of DCC (1.1 eq) in DCM or HBTU (1.1 eq) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct if DCC was used.

-

Wash the filtrate with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-L-phenylalanine-cyclohexylamide.

Step 2: Deprotection

-

Dissolve the purified N-Boc-L-phenylalanine-cyclohexylamide in a solution of 20-50% TFA in DCM.

-

Stir the reaction at room temperature for 1-2 hours.

-

Monitor the deprotection by TLC.

-

Once complete, remove the solvent and excess TFA under reduced pressure.

-

Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether.

-

Collect the precipitate by filtration and wash with diethyl ether to yield L-Phenylalanine-cyclohexylamide as the TFA salt.

-

The free base can be obtained by neutralization with a suitable base.

Biological Activity and Potential Applications in Neuroscience

The structural similarity of L-Phenylalanine-cyclohexylamide to the endogenous amino acid L-phenylalanine, coupled with its increased lipophilicity, suggests potential interactions with biological systems, particularly within the central nervous system.[1]

Appetite Regulation

L-phenylalanine is known to act as a potent appetite suppressant.[4] It stimulates the release of anorexigenic gut hormones such as cholecystokinin (CCK) and peptide YY (PYY).[5][6] These effects are thought to be mediated, at least in part, by the calcium-sensing receptor (CaSR).[7] The cyclohexylamide modification in L-Phenylalanine-cyclohexylamide may enhance its interaction with these targets or improve its pharmacokinetic profile, potentially leading to a more potent or longer-lasting anorectic effect.

Neuromodulation and Cognitive Enhancement

L-phenylalanine serves as a precursor to the catecholamine neurotransmitters dopamine and norepinephrine, which play critical roles in mood, focus, and cognitive function.[8] By potentially increasing the brain's supply of this precursor, L-Phenylalanine-cyclohexylamide could be explored for its nootropic effects.[1] Its ability to cross the blood-brain barrier is a key factor in this potential application.[1][9]

Glutamatergic System Modulation

L-phenylalanine has been shown to modulate glutamatergic synaptic transmission, depressing both NMDA and non-NMDA receptor-mediated currents.[10] This has implications for conditions associated with glutamate excitotoxicity. The cyclohexylamide derivative could exhibit altered potency or selectivity at glutamate receptors.

Application in Asymmetric Synthesis: A Chiral Auxiliary

Beyond its potential biological activities, L-Phenylalanine-cyclohexylamide can serve as a valuable chiral auxiliary in asymmetric synthesis.[11] A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective reaction.

The principle behind using L-Phenylalanine-cyclohexylamide as a chiral auxiliary lies in its C₂-symmetric nature and the steric bulk of the phenyl and cyclohexyl groups. These features can create a well-defined chiral environment around a reactive center, forcing an incoming reagent to approach from a specific face, thus leading to the preferential formation of one enantiomer of the product.

General Workflow for Asymmetric Alkylation

Caption: General workflow for the use of a chiral auxiliary in asymmetric synthesis.

The use of amino acid-derived auxiliaries is a well-established strategy in organic synthesis. The predictable stereochemical outcome and the potential for recovery and reuse of the auxiliary make this an attractive approach for the synthesis of enantiomerically pure compounds.

Analytical Characterization

The purity and stereochemical integrity of L-Phenylalanine-cyclohexylamide are critical for its applications. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for this purpose.

-

Chiral HPLC: To determine the enantiomeric excess (e.e.) of the synthesized compound, chiral HPLC is employed. A chiral stationary phase (CSP) that can differentiate between the L- and D-enantiomers is used.

-

Reverse-Phase HPLC: Purity analysis is typically performed using reverse-phase HPLC with a C18 column.

Spectroscopic methods are essential for structural confirmation:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the connectivity of atoms and the chemical environment of each proton and carbon.

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as the N-H stretches of the primary amine and amide, the C=O stretch of the amide, and the aromatic C-H and C=C vibrations.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.

Conclusion and Future Perspectives

L-Phenylalanine-cyclohexylamide is a multifaceted molecule with significant potential in both medicinal chemistry and synthetic organic chemistry. Its enhanced lipophilicity compared to its parent amino acid makes it a promising lead for the development of novel therapeutics targeting the central nervous system, particularly in the areas of appetite control and cognitive enhancement. Further research is warranted to elucidate its precise mechanism of action, receptor binding profiles, and in vivo efficacy.

As a chiral auxiliary, L-Phenylalanine-cyclohexylamide offers a readily accessible and potentially efficient tool for asymmetric synthesis. The development of robust protocols for its application in various stereoselective transformations would be a valuable contribution to the field of organic chemistry.

Future investigations should focus on obtaining detailed spectroscopic and crystallographic data to fully characterize the molecule, as well as comprehensive pharmacological studies to validate its therapeutic potential. The exploration of its use in the synthesis of complex, enantiomerically pure molecules will further establish its utility as a valuable synthetic building block.

References

-

R Discovery. L‐Phenylalanine Cyclohexylamide: A simple and convenient auxiliary for the synthesis of optically pure α,α‐disubstituted (R)‐ and (S)‐amino acids. [Link]

-

PubChem. L-Phenylalanine-cyclohexylamide. [Link]

-

J&K Scientific LLC. L-Phenylalanine cyclohexylamide | 17186-53-7. [Link]

- Bueno, M. P., Cativiela, C., Mayoral, J. A., Avenoza, A., Charro, P., Roy, M. A., & Andrés, J. M. (1988). Natural amino acids as chiral auxiliaries in asymmetric Diels–Alder reactions. Canadian Journal of Chemistry, 66(11), 2826-2829.

-

Wikipedia. Chiral auxiliary. [Link]

-

EurekAlert!. Scientists uncover new secrets to natural appetite control, offering promise in the battle against obesity. [Link]

- Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2002). Specific inhibition of N-methyl-D-aspartate receptor function in rat hippocampal neurons by L-phenylalanine at concentrations observed during phenylketonuria.

- Glushakov, A. V., Sumners, C., & Seubert, C. N. (2005). Neuroprotective action of halogenated derivatives of L-phenylalanine. Stroke, 36(2), 353-357.

-

Nootropics Expert. Phenylalanine. [Link]

- Gibbs, J., Young, R. C., & Smith, G. P. (1973). Cholecystokinin-decreased food intake in rats. Journal of comparative and physiological psychology, 84(3), 488.

- Li, L., Yang, M., Yu, J., Cheng, S., Ahmad, M., Wu, C., ... & Luo, H. (2022). A Novel L-Phenylalanine Dipeptide Inhibits the Growth and Metastasis of Prostate Cancer Cells via Targeting DUSP1 and TNFSF9. International Journal of Molecular Sciences, 23(19), 11823.

-

NHS Health Research Authority. The effect of L-phenylalanine on appetite v1.0. [Link]

-

CORE. Identification of an L-Phenylalanine Binding Site Enhancing The Cooperative Responses of The Calcium Sensing Receptor. [Link]

- Ballinger, A. B., & Clark, M. L. (1994). L-phenylalanine releases cholecystokinin (CCK)

- Boesten, W. H. J., Seerden, J. P. G., de Lange, B., Dielemans, H. J. A., Elsenberg, H. L. M., Kaptein, B., ... & Broxterman, Q. B. (2001). Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary. Organic letters, 3(8), 1121-1124.

- Samanin, R., & Garattini, S. (1993). Neurochemical mechanism of action of anorectic drugs. Pharmacology & toxicology, 73(2), 63-68.

- Schiller, P. W., Nguyen, T. M. D., Maziak, L. A., Wilkes, B. C., & Lemieux, C. (1992). Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analogue: effects on receptor selectivity and stereospecificity. Journal of medicinal chemistry, 35(20), 3956-3961.

- Zhang, G., Cai, W., & Zhang, W. (2014). Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. The Journal of biological chemistry, 289(9), 5296-5309.

- Glushakov, A. V., Dennis, D. M., Sumners, C., Seubert, C. N., & Martynyuk, A. E. (2003). L‐phenylalanine selectively depresses currents at glutamatergic excitatory synapses. Journal of neuroscience research, 72(1), 116-124.

- Repantis, D., Laisney, O., & Heuser, P. (2021). Pharmacological Neuroenhancement: Current Aspects of Categorization, Epidemiology, Pharmacology, Drug Development, Ethics, and Future Perspectives. Brain sciences, 11(1), 99.

- Smith, Q. R., Momma, S., Aoyagi, M., & Rapoport, S. I. (1987). Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique. Journal of neurochemistry, 49(5), 1651-1658.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. L-Phenylalanine-cyclohexylamide | C15H22N2O | CID 688648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. hra.nhs.uk [hra.nhs.uk]

- 5. L-phenylalanine releases cholecystokinin (CCK) and is associated with reduced food intake in humans: evidence for a physiological role of CCK in control of eating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. nootropicsexpert.com [nootropicsexpert.com]

- 9. Phenylalanine transport across the blood-brain barrier as studied with the in situ brain perfusion technique - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. L-phenylalanine selectively depresses currents at glutamatergic excitatory synapses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. discovery.researcher.life [discovery.researcher.life]

Physicochemical characteristics of L-Phenylalanine-cyclohexylamide

An In-Depth Technical Guide to the Physicochemical Characterization of L-Phenylalanine-cyclohexylamide

Abstract: L-Phenylalanine-cyclohexylamide is an amino acid derivative with significant potential in pharmaceutical and nutraceutical development, notably for its applications in targeting the central nervous system.[1] Its unique structure, which combines the chiral core of L-phenylalanine with a lipophilic cyclohexyl moiety, presents a compelling profile for drug development professionals.[1] This guide provides an in-depth exploration of the core physicochemical characteristics of L-Phenylalanine-cyclohexylamide. It is designed for researchers, scientists, and formulation experts, offering not only foundational data but also detailed, field-proven protocols for its empirical characterization. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating reliable and reproducible data.

Molecular Structure and Foundational Properties

Understanding the fundamental structure of L-Phenylalanine-cyclohexylamide is the first step in a comprehensive characterization. The molecule is formed through an amide linkage between the carboxyl group of L-phenylalanine and the amino group of cyclohexylamine.[2] This structure imparts specific properties that are critical for its function and formulation.

The key structural and physical properties are summarized below.

| Property | Value | Source |

| IUPAC Name | (2S)-2-amino-N-cyclohexyl-3-phenylpropanamide | [3] |

| CAS Number | 17186-53-7 | [1][3][4] |

| PubChem CID | 688648 | [3] |

| Molecular Formula | C₁₅H₂₂N₂O | [1][3][4] |

| Molecular Weight | 246.36 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Optical Rotation | [α]²⁴_D = +40 ± 2º (c=1% in Methanol) | [1] |

Critical Physicochemical Parameters for Drug Development

A thorough understanding of a compound's melting point, solubility, and acidity constant (pKa) is non-negotiable in drug development. These parameters directly influence purity assessment, formulation strategy, and pharmacokinetic behavior.

Melting Point Analysis for Purity and Identity

The melting point is a robust indicator of a crystalline solid's purity. A sharp melting range (typically < 2°C) is characteristic of a pure substance, while impurities tend to depress and broaden this range. For L-Phenylalanine-cyclohexylamide, the reported melting point is 99 - 103 °C .[1]

This protocol describes the use of a standard digital melting point apparatus.

-

Sample Preparation:

-

Apparatus Setup:

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set a rapid heating ramp (e.g., 10-15 °C/min) to determine an approximate melting point.

-

-

Measurement:

-

Allow the apparatus to cool.

-

For the accurate measurement, set the heating ramp to a slow rate (1-2 °C/min) starting from a temperature approximately 10-15 °C below the estimated melting point.[5]

-

Record the temperature at which the first drop of liquid appears (T_initial).

-

Record the temperature at which the last solid crystal melts (T_final).[7]

-

The melting point is reported as the range T_initial - T_final.

-

-

Validation:

-

Perform the measurement in triplicate to ensure reproducibility.

-

A narrow range within the expected 99-103 °C confirms the sample's high purity.

-

Solubility Profiling: A Cornerstone of Formulation

Solubility is a critical determinant of a drug's bioavailability. For oral dosage forms, a drug must dissolve in the gastrointestinal fluids to be absorbed. The Biopharmaceutics Classification System (BCS) uses solubility as a key parameter, defining a drug as "highly soluble" if its highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over a pH range of 1.2 to 6.8.[8][9] The lipophilic cyclohexyl group in L-Phenylalanine-cyclohexylamide suggests that its aqueous solubility may be limited, making this analysis particularly important.

This protocol determines the thermodynamic solubility, which is the saturation concentration of a compound under equilibrium conditions.[10][11]

-

Media Preparation:

-

Prepare a series of buffers representing physiological pH ranges:

-

Also prepare common laboratory solvents (e.g., Water, Methanol, DMSO) for broader characterization.

-

-

Equilibration:

-

Add an excess amount of L-Phenylalanine-cyclohexylamide to vials containing each prepared medium. The solid should be visibly present.

-

Seal the vials and place them in an orbital shaker or rotator at a constant temperature (typically 25 °C or 37 °C).[12]

-

Agitate for a sufficient time to reach equilibrium (24-48 hours is standard).

-

-

Sample Analysis:

-

After equilibration, allow the vials to stand for the undissolved solid to settle.

-

Carefully withdraw an aliquot from the supernatant. Immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[11]

-

-

Data Interpretation:

-

The measured concentration represents the equilibrium solubility at that specific condition.

-

Plotting solubility versus pH provides a critical profile for predicting in vivo dissolution.

-

Caption: Workflow for equilibrium solubility profiling.

Acidity Constant (pKa) Determination

The pKa value defines the pH at which a molecule's ionizable groups are 50% protonated and 50% deprotonated. L-Phenylalanine-cyclohexylamide has a primary amine that will be protonated at low pH. Knowing the pKa is essential for predicting its charge state, solubility, and interaction with biological membranes.

Potentiometric titration is a highly accurate method for determining pKa.[13]

-

Sample Preparation:

-

Accurately prepare a solution of L-Phenylalanine-cyclohexylamide (e.g., 1-10 mM) in deionized water or a solution with a constant ionic strength (e.g., 0.15 M KCl).[13]

-

-

Titration Setup:

-

Calibrate a pH meter using standard buffers (pH 4, 7, and 10).[13]

-

Place the sample solution in a beaker with a magnetic stirrer.

-

Immerse the calibrated pH electrode into the solution.

-

-

Measurement:

-

If the compound is a base (as expected for the primary amine), the titrant will be a standardized acid (e.g., 0.1 M HCl). If an acidic pKa were also being investigated, the sample would first be acidified and then back-titrated with a standardized base (e.g., 0.1 M NaOH).[14]

-

Add small, precise aliquots of the titrant to the sample solution.

-

Record the pH after each addition, allowing the reading to stabilize.

-

-

Data Analysis:

-

Plot the measured pH versus the volume of titrant added.

-

The pKa is determined from the midpoint of the buffer region (the flattest part of the curve).[15] More accurately, it corresponds to the pH at the half-equivalence point.

-

Alternatively, the pKa can be found at the inflection point of a derivative plot (e.g., d(pH)/dV vs. V).

-

Spectroscopic Characterization

Spectroscopic techniques provide an unambiguous fingerprint of a molecule's structure and are essential for identity confirmation.

Mass Spectrometry (MS)

MS is a powerful tool for determining the exact molecular weight and obtaining structural information through fragmentation patterns.[16] For L-Phenylalanine-cyclohexylamide, high-resolution mass spectrometry (HRMS) can confirm the elemental composition (C₁₅H₂₂N₂O).[17]

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent like methanol or acetonitrile.

-

Instrumentation: Use a mass spectrometer capable of high resolution, such as a Time-of-Flight (TOF) or Orbitrap instrument.[18][19]

-

Ionization: Electrospray ionization (ESI) is a common and gentle method suitable for this molecule, typically forming the protonated molecular ion [M+H]⁺.

-

Analysis:

-

Measure the mass-to-charge ratio (m/z) of the parent ion. For [C₁₅H₂₂N₂O + H]⁺, the expected m/z is approximately 247.1805.

-

Compare the measured exact mass to the theoretical mass. A mass accuracy of < 5 ppm provides high confidence in the elemental formula.[17]

-

Tandem MS (MS/MS) can be used to induce fragmentation, providing data to elucidate the structure, such as the loss of the cyclohexyl group or cleavage of the amide bond.[17]

-

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[20]

-

N-H Stretch (Amine & Amide): ~3300-3500 cm⁻¹. Primary amines show two bands. Hydrogen bonding can broaden these peaks.[21]

-

C-H Stretch (Aromatic & Aliphatic): ~2850-3100 cm⁻¹

-

C=O Stretch (Amide I band): A strong, characteristic absorption around 1630-1680 cm⁻¹.[20][21]

-

N-H Bend (Amide II band): A significant band around 1510-1580 cm⁻¹.[20]

-

C=C Stretch (Aromatic): Peaks in the ~1450-1600 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For L-Phenylalanine-cyclohexylamide, ¹H and ¹³C NMR are essential for structural confirmation.

-

Aromatic Protons (Phenyl group): Multiplets in the ~7.2-7.4 ppm region (5H).

-

Amide Proton (NH): A broad signal, typically ~7.5-8.5 ppm, whose position is solvent and concentration-dependent.

-

Alpha-Proton (CH adjacent to NH₂): A multiplet around ~3.5-4.0 ppm.

-

Beta-Protons (CH₂ of phenylalanine): Two diastereotopic protons appearing as a multiplet (dd or AB quartet) around ~2.8-3.2 ppm.

-

Cyclohexyl Protons: A complex series of broad multiplets in the aliphatic region, ~1.0-2.0 ppm (11H).

-

Amine Protons (NH₂): A broad singlet, often exchangeable with D₂O, typically in the ~1.5-3.0 ppm region.

-

Carbonyl Carbon (C=O): ~170-175 ppm.

-

Aromatic Carbons: Multiple signals between ~125-140 ppm.

-

Alpha-Carbon: ~55-60 ppm.

-

Beta-Carbon (CH₂): ~35-40 ppm.

-

Cyclohexyl Carbons: Multiple signals in the aliphatic region, ~24-50 ppm.

Caption: A logical workflow for the comprehensive characterization of L-Phenylalanine-cyclohexylamide.

Conclusion and Implications

The thorough physicochemical characterization of L-Phenylalanine-cyclohexylamide is a critical activity that underpins its successful development as a pharmaceutical agent. The protocols and insights provided in this guide establish a robust framework for generating the necessary data. Understanding its molecular structure, purity, solubility, and ionization behavior allows scientists to design effective formulations, predict in vivo performance, and ensure the quality and consistency of the active substance. This foundational knowledge is indispensable for advancing promising compounds like L-Phenylalanine-cyclohexylamide from the laboratory to clinical application.

References

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688648, L-Phenylalanine-cyclohexylamide. Retrieved from PubChem. [Link]

-

University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary. [Link]

-

Broad Institute. (n.d.). What is Mass Spectrometry?. Retrieved from Broad Institute. [Link]

-

Chemistry For Everyone. (2024, January 31). How To Determine Melting Point Of Organic Compounds?. Retrieved from YouTube. [Link]

-

Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from Royal Society of Chemistry. [Link]

-

Studylib. (n.d.). Melting Point Determination Lab Protocol. Retrieved from Studylib. [Link]

-

Cai, S., & Singh, B. R. (2024, August 9). Fourier transform infrared analysis of amide III bands of proteins for the secondary structure estimation. Retrieved from ResearchGate. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra showing the Amide I, Amide II, and Amide III regions. Retrieved from ResearchGate. [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from BYJU'S. [Link]

-

Clarion University. (n.d.). Determination of Melting Point. Retrieved from Clarion University. [Link]

-

Chemistry LibreTexts. (2021, July 31). 24.1: Structural, Physical, and Spectral Characteristics of Amides. Retrieved from Chemistry LibreTexts. [Link]

-

Creative Biostructure. (n.d.). Common Methods and Application Cases of Mass Spectrometry Molecular Weight Determination. Retrieved from Creative Biostructure. [Link]

-

Li, Y., et al. (2020). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. ACS Omega. [Link]

-

ACS Publications. (2022, November 11). Importance of Solvent-Bridged Structures of Fluorinated Diphenylalanines: Synthesis, Detailed NMR Analysis, and Rotational Profiles of Phe(2-F). Retrieved from ACS Publications. [Link]

-

Jena Library of Biological Macromolecules. (n.d.). Determination of Secondary Structure in Proteins by FTIR Spectroscopy. Retrieved from Jena Library of Biological Macromolecules. [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved from Creative Bioarray. [Link]

-

Kraft, A. (2003). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Journal of Chemical Education. [Link]

-

Oldfield Group, University of Illinois. (n.d.). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues. Retrieved from University of Illinois. [Link]

-

World Health Organization. (n.d.). Annex 4. Retrieved from World Health Organization. [Link]

-

ZefSci. (2024, May 30). Choosing the Right Mass Spectrometry for Small Molecules. Retrieved from ZefSci. [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from Lund University. [Link]

-

SpringerLink. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from SpringerLink. [Link]

-

PharmaTutor. (2013, February 15). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Retrieved from PharmaTutor. [Link]

-

U.S. Food and Drug Administration. (n.d.). BCS Methodology: Solubility, Permeability & Dissolution. Retrieved from FDA. [Link]

-

DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Retrieved from DergiPark. [Link]

-

Scribd. (n.d.). Determination of Pka and Pi Values of Amino Acids Through Titration. Retrieved from Scribd. [Link]

-

Science and Education Publishing. (n.d.). The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. Retrieved from Science and Education Publishing. [Link]

-

National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. Retrieved from PMC. [Link]

-

J&K Scientific LLC. (n.d.). L-Phenylalanine cyclohexylamide. Retrieved from J&K Scientific LLC. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. L-Phenylalanine-cyclohexylamide | C15H22N2O | CID 688648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. m.youtube.com [m.youtube.com]

- 6. studylib.net [studylib.net]

- 7. pennwest.edu [pennwest.edu]

- 8. who.int [who.int]

- 9. fda.gov [fda.gov]

- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 11. pharmatutor.org [pharmatutor.org]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. creative-bioarray.com [creative-bioarray.com]

- 14. dergipark.org.tr [dergipark.org.tr]

- 15. scribd.com [scribd.com]

- 16. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]

- 17. tigp-scst.chem.sinica.edu.tw [tigp-scst.chem.sinica.edu.tw]

- 18. rsc.org [rsc.org]

- 19. zefsci.com [zefsci.com]

- 20. Determination of Secondary Structure in Proteins by FTIR Spectroscopy - JenaLib [jenalib.leibniz-fli.de]

- 21. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Spectroscopic Analysis of L-Phenylalanine-cyclohexylamide

Abstract

L-Phenylalanine-cyclohexylamide is a chiral amide with significant potential in pharmaceutical and biochemical research, notably in the development of new therapeutics targeting the central nervous system.[1][2] Its efficacy and safety are intrinsically linked to its precise chemical structure and stereochemical integrity. This guide provides a comprehensive framework for the complete spectroscopic characterization of L-Phenylalanine-cyclohexylamide, establishing a self-validating system of analysis. We delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). By integrating data from these orthogonal techniques, this document provides detailed, field-proven protocols and interpretation strategies to ensure the unambiguous confirmation of molecular identity, purity, and structure.

The Analytical Imperative: Structure and Strategy

The molecular structure of L-Phenylalanine-cyclohexylamide, an amide formed from L-phenylalanine and cyclohexylamine, dictates its function.[3][4] The molecule consists of three key regions: the chiral center and benzyl group from the phenylalanine moiety, the rigid cyclohexyl ring, and the central amide linkage. A multi-faceted spectroscopic approach is not merely recommended but essential for robust characterization.

Our analytical workflow is designed to be synergistic, where each technique validates the findings of the others, creating a coherent and defensible structural elucidation.

Caption: Integrated Spectroscopic Workflow.

Core Techniques: Principles and Experimental Causality

Nuclear Magnetic Resonance (NMR): The Atomic Blueprint

NMR spectroscopy is the cornerstone of structural elucidation, providing unparalleled insight into the molecular framework.[5] The principle relies on the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, to map out the connectivity and chemical environment of every atom in the molecule.[6]

Why NMR is Authoritative: The direct proportionality between NMR signal intensity and the number of nuclei allows for quantitative analysis (qNMR), making it a gold standard for purity determination without requiring an identical reference standard.[7][8]

-

¹H NMR: Provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

-

¹³C NMR: Reveals the number of unique carbon atoms and their functional group identity (e.g., C=O, aromatic C, aliphatic C).

-

2D NMR (COSY, HSQC): These advanced experiments correlate signals from different nuclei, providing definitive proof of which protons are bonded to which carbons and which protons are adjacent to each other, removing any ambiguity from 1D spectral interpretation.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint

FTIR spectroscopy measures the absorption of infrared radiation by the molecule's bonds, causing them to vibrate at specific frequencies. This provides a rapid and non-destructive method for identifying the key functional groups present.[9][10]

Why FTIR is a Critical First Step: Its simplicity and speed make it an ideal screening tool. The presence of characteristic amide and aromatic bands provides immediate confirmation of the molecule's chemical class before more time-intensive analyses are performed. Attenuated Total Reflectance (ATR) is the preferred sampling technique for solids as it requires minimal sample preparation and provides high-quality, reproducible spectra.[11][12]

Mass Spectrometry (MS): The Molecular Weight Verdict

MS determines the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a "soft" ionization technique ideal for this type of molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal fragmentation, providing a clear readout of the molecular weight.[13][14]

Why ESI-MS is Essential: It provides the most direct evidence of the compound's molecular weight. High-Resolution Mass Spectrometry (HRMS) can determine the exact mass with enough accuracy to confirm the elemental composition (C₁₅H₂₂N₂O), providing an orthogonal validation of the structure derived from NMR.[15]

Integrated Data Analysis: A Step-by-Step Walkthrough

The true power of this methodology lies in synthesizing the data from each technique into a single, coherent structural narrative.

Predicted Spectroscopic Data

Based on the known structure of L-Phenylalanine-cyclohexylamide (M.W. 246.35 g/mol ), we can predict the key spectroscopic features.[3][4]

| Technique | Expected Observations | Interpretation |

| HRMS (ESI+) | m/z peak at ~247.1805 | Corresponds to the [M+H]⁺ ion for the molecular formula C₁₅H₂₃N₂O⁺. |

| FTIR (ATR) | ~3300 cm⁻¹ (N-H stretch)~1640 cm⁻¹ (Amide I, C=O stretch)~1540 cm⁻¹ (Amide II, N-H bend)~3030, 1600, 1495 cm⁻¹ (Aromatic C-H & C=C)~2930, 2850 cm⁻¹ (Aliphatic C-H stretch) | Confirms presence of secondary amide, aromatic ring, and aliphatic (cyclohexyl) groups. |

| ¹³C NMR | ~175 ppm (C=O)~138, 129, 128, 126 ppm (Aromatic C)~55-60 ppm (α-Carbons)~25-40 ppm (Aliphatic C) | Maps the carbon skeleton, confirming 15 unique or overlapping carbon environments. |

| ¹H NMR | ~7.2-7.4 ppm (5H, Phenyl)~8.0 ppm (1H, Amide N-H)~4.0 ppm (1H, α-H)~3.5 ppm (1H, Cyclohexyl C-H adjacent to N)~1.0-3.0 ppm (13H, Cyclohexyl & β-CH₂) | Provides a detailed proton map, integration confirms proton count, and multiplicity reveals neighbor relationships. |

Interpretation Logic

The analysis follows a logical progression, starting with broad characteristics and moving to fine structural details.

Caption: Logical Flow for Data Integration.

Advanced Analysis: Stereochemical Integrity

For a chiral molecule like L-Phenylalanine-cyclohexylamide, confirming the absolute stereochemistry is paramount. While NMR can confirm the relative arrangement of atoms, it cannot typically distinguish between enantiomers.

4.1 Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric excess (ee). The sample is passed through a chiral stationary phase which interacts differently with the L- and D-enantiomers, causing them to separate and elute at different times.[16][17][18] This technique provides quantitative data on the purity of the desired L-enantiomer.

4.2 Circular Dichroism (CD) Spectroscopy: This technique measures the differential absorption of left- and right-circularly polarized light. Chiral molecules produce a characteristic CD spectrum, which can be used as a fingerprint to confirm the enantiomeric form, especially when compared to a known standard.[19]

Standard Operating Procedures (SOPs)

These protocols are designed to be self-validating and produce reliable, reproducible data.

SOP: ¹H and ¹³C NMR Data Acquisition

-

Sample Preparation: Accurately weigh 5-10 mg of L-Phenylalanine-cyclohexylamide. Dissolve in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often preferred as it does not exchange with the amide N-H proton, allowing it to be observed.

-

Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal reference (0 ppm).[8]

-

Instrument Setup: Place the sample in the NMR spectrometer. Allow the sample temperature to equilibrate (e.g., 298 K).

-

Tuning and Shimming: Tune the probe for both ¹H and ¹³C frequencies. Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

-

¹H Acquisition: Acquire a standard 1D proton spectrum. Ensure the spectral width covers the expected range (~ -1 to 10 ppm). Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. The spectral width should be ~0 to 200 ppm. A longer acquisition time and more scans (e.g., 1024 or more) are required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transform, phase correction, and baseline correction to the raw data. Calibrate the spectrum by setting the TMS peak to 0 ppm. Integrate the ¹H signals and pick all peaks for both spectra.

SOP: FTIR-ATR Analysis

-

Background Scan: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.[11] Take a background spectrum of the empty crystal. This is crucial to subtract the absorbance of ambient air (CO₂, H₂O).[9]

-

Sample Application: Place a small amount (~1-2 mg) of the solid L-Phenylalanine-cyclohexylamide powder directly onto the center of the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.[9] Do not overtighten, as this can damage the crystal.

-

Sample Scan: Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-650 cm⁻¹.[9]

-

Cleaning: After analysis, clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft wipe.[11]

SOP: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent system, such as methanol or acetonitrile/water (50:50 v/v).[20] To promote protonation for positive ion mode, add a small amount of acid (e.g., 0.1% formic acid).[13][20]

-

Instrument Calibration: Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[21]

-

Parameter Optimization: Optimize ESI source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal intensity of the target [M+H]⁺ ion and minimize in-source fragmentation.

-

Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 100-500 Da).

-

Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺ and, for HRMS, use the instrument software to calculate the elemental composition based on the accurate mass measurement.

Conclusion

The analytical strategy detailed in this guide represents a robust, multi-technique system for the complete and unambiguous characterization of L-Phenylalanine-cyclohexylamide. By systematically integrating high-resolution data from NMR, FTIR, and MS, researchers can confidently establish the identity, purity, molecular structure, and stereochemical integrity of this important pharmaceutical building block. Adherence to these validated protocols is essential for ensuring data quality and supporting the rigorous demands of drug development and scientific research.

References

-

Electrospray ionization mass spectrometry. (n.d.). Bio-protocol. Retrieved from [Link]

-

Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. (2013). European Pharmaceutical Review. Retrieved from [Link]

-

Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. (2025). Patsnap Eureka. Retrieved from [Link]

-

In-Spray Supercharging of Peptides and Proteins in Electrospray Ionization Mass Spectrometry. (2012). ACS Publications. Retrieved from [Link]

-

Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset. (n.d.). NIH. Retrieved from [Link]

-

NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. Retrieved from [Link]

-

Controlling Charge States of Peptides through Inductive Electrospray Ionization Mass Spectrometry. (2011). ACS Publications. Retrieved from [Link]

-

L-Phenylalanine-cyclohexylamide. (n.d.). NIH PubChem. Retrieved from [Link]

-

NMR as a “Gold Standard” Method in Drug Design and Discovery. (n.d.). NIH PubMed Central. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). KNUST. Retrieved from [Link]

-

How to Use Solid-state NMR for Pharmaceutical Analysis. (n.d.). Bruker. Retrieved from [Link]

-

Unlocking Quality: The Ultimate Guide to GMP NMR Testing and Analytical Method Development. (2025). Emery Pharma. Retrieved from [Link]

-

ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory. Part I: Fundamentals and Examples. (n.d.). ACS Publications. Retrieved from [Link]

-

High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. (n.d.). NIH PubMed Central. Retrieved from [Link]

-

Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023). MDPI. Retrieved from [Link]

-

ATR-FTIR. (2023). Chemistry LibreTexts. Retrieved from [Link]

-

Recent Advances in Separation and Analysis of Chiral Compounds. (2023). ACS Publications. Retrieved from [Link]

-

Synthesis and characterization of phenylalanine amides active against Mycobacterium abscessus and other mycobacteria. (n.d.). NIH PubMed Central. Retrieved from [Link]

-

Synthesis of chiral amide-anchored precursor. (n.d.). ResearchGate. Retrieved from [Link]

-

L-Phenylalanine. (n.d.). PhotochemCAD. Retrieved from [Link]

-

Phenylalanine. (n.d.). NIST WebBook. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

The important IR absorption bands of L-phenylalanine. (n.d.). ResearchGate. Retrieved from [Link]

-

Accurate Structures and Spectroscopic Parameters of Phenylalanine and Tyrosine in the Gas Phase. (n.d.). ACS Publications. Retrieved from [Link]

-

Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. (n.d.). NIH PubMed Central. Retrieved from [Link]

-

Phenylalanine. (n.d.). OMLC. Retrieved from [Link]

-

An Inclusion Complex of β-Cyclodextrin-L- Phenylalanine: 1H NMR and Molecular Docking Studies. (n.d.). ScienceAsia. Retrieved from [Link]

-

Structural Properties of Phenylalanine-Based Dimers Revealed Using IR Action Spectroscopy. (2022). MDPI. Retrieved from [Link]

-

L-Phenylalanine. (n.d.). BMRB. Retrieved from [Link]

-

L-phenylalanine - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

-

L-Phenylalanine cyclohexylamide. (n.d.). J&K Scientific LLC. Retrieved from [Link]

-

Cyclohexylamine. (n.d.). NIST WebBook. Retrieved from [Link]

-

Mass spectrum obtained from a mixture of phenylalanine (Phe), proline (Pro) and CuCl2. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. jk-sci.com [jk-sci.com]

- 3. L-Phenylalanine-cyclohexylamide | C15H22N2O | CID 688648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. emerypharma.com [emerypharma.com]

- 6. NMR as a “Gold Standard” Method in Drug Design and Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 14. Uncovering Distinct Peptide Charging Behaviors in Electrospray Ionization Mass Spectrometry Using a Large-Scale Dataset - PMC [pmc.ncbi.nlm.nih.gov]

- 15. bio-protocol.org [bio-protocol.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. pubs.acs.org [pubs.acs.org]

In silico modeling of L-Phenylalanine-cyclohexylamide receptor binding

An In-Depth Technical Guide to the In Silico Modeling of L-Phenylalanine-cyclohexylamide Binding to a Putative Receptor

Abstract

This technical guide provides a comprehensive, methodology-driven framework for investigating the binding of L-Phenylalanine-cyclohexylamide (L-Phe-CHA), a synthetic amino acid derivative with therapeutic potential, to a putative biological target. Recognizing that no definitive receptor for L-Phe-CHA has been established, we select the Calcium-Sensing Receptor (CaSR) as a rational, high-probability candidate for this in-depth modeling exercise. This choice is predicated on the well-documented allosteric binding of the parent molecule, L-Phenylalanine, to CaSR.[1] This guide is designed for researchers and drug development professionals, offering a narrative that not only details the "how" but, more critically, the "why" behind each computational choice. We will progress from foundational system preparation through molecular docking and molecular dynamics simulations, culminating in an overview of advanced binding free energy calculations. Each protocol is presented as a self-validating system, grounded in authoritative scientific principles to ensure reproducibility and trustworthiness.

Introduction: Setting the Scientific Context

The Ligand: L-Phenylalanine-cyclohexylamide (L-Phe-CHA)

L-Phenylalanine-cyclohexylamide is a derivative of the essential amino acid L-Phenylalanine. Its structure is distinguished by the amidation of the carboxyl group with a cyclohexyl moiety, a modification that increases its lipophilicity.[2] This characteristic suggests an enhanced ability to cross the blood-brain barrier, making it a compound of interest for targeting the central nervous system.[2] It has been explored for applications ranging from mood enhancement to cognitive function, positioning it as a valuable lead for pharmaceutical and nutraceutical development.[2][3] The 3D structure and chemical properties of L-Phe-CHA are publicly available in databases such as PubChem (CID 688648).[4]

The Target: The Calcium-Sensing Receptor (CaSR) as a Putative Target

The Calcium-Sensing Receptor (CaSR) is a Class C G-protein coupled receptor (GPCR) that plays a critical role in calcium homeostasis. Crucially for this guide, L-Phenylalanine is a known positive allosteric modulator of CaSR. It binds to a pocket in the hinge region of the receptor's extracellular domain, enhancing the receptor's sensitivity to calcium.[1] Given that L-Phe-CHA retains the core L-Phenylalanine scaffold, it is a scientifically sound hypothesis that it may interact with the same or an adjacent binding site on CaSR. This makes CaSR an excellent and justifiable target for our in silico investigation.

The Rationale for In Silico Modeling in Drug Discovery

In silico modeling, encompassing techniques like molecular docking and molecular dynamics, is an indispensable pillar of modern drug discovery.[5] These computational methods allow for the rapid and cost-effective prediction of how a ligand might bind to its target receptor at an atomic level.[6] This approach precedes and guides physical experiments, helping to prioritize candidates, elucidate mechanisms of action, and optimize lead compounds, thereby significantly accelerating the research and development pipeline.[7][8]

Foundational Workflow: System Preparation

The validity of any in silico experiment hinges on the quality of the initial structures. The principle of "garbage in, garbage out" is paramount; therefore, meticulous preparation of both the ligand and the receptor is a non-negotiable first step.

Caption: High-level workflow for in silico ligand-receptor binding analysis.

Experimental Protocol: Ligand Preparation

Causality: A ligand's 3D conformation, charge, and protonation state directly influence the non-covalent interactions it can form. An incorrect initial state will lead to inaccurate binding predictions.

-

Obtain 2D Structure: Download the SMILES string for L-Phe-CHA from PubChem.[4]

-

Generate 3D Coordinates: Use a tool like Open Babel to convert the 2D SMILES string into a 3D structure.

-

Protonation and Charge Assignment: Assign protonation states appropriate for physiological pH (~7.4). This step is critical as it determines which atoms can act as hydrogen bond donors or acceptors.

-

Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy starting conformation.

-

Save in Required Format: Convert the prepared ligand structure to the .pdbqt format required by AutoDock Vina, which includes partial charges and atom type definitions.

Experimental Protocol: Receptor Preparation

Causality: The crystal or model structure of a protein is an experimental snapshot. It must be computationally "cleaned" to remove non-essential molecules and completed to ensure a chemically correct model for simulation.

-

Select a Receptor Structure: As no full-length experimental structure of CaSR with an L-Phe analogue is available, a high-quality homology model based on a related GPCR structure would be generated or obtained. For this guide, we assume a pre-existing, validated model of the CaSR extracellular domain.

-

Clean the PDB File: Remove all non-essential components, such as water molecules, crystallization aids, and co-factors that are not relevant to the binding event being studied. This is crucial to avoid interference in the docking calculation.

-

Handle Missing Residues/Loops: Use tools like CHARMM-GUI PDB Reader & Manipulator to model any missing residues or loops in the protein structure, which are common in experimental structures.[9]

-

Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, as they are typically absent in PDB files. Assign partial charges using a force field like CHARMM or AMBER.

-

Convert to PDBQT Format: Similar to the ligand, convert the prepared receptor structure to the .pdbqt format for use with AutoDock Vina.

Phase 1: Molecular Docking for Pose Prediction

Molecular docking predicts the preferred orientation (the "pose") and an estimated binding affinity of a ligand when bound to a receptor.[6] It employs a search algorithm to explore possible conformations of the ligand within the binding site and a scoring function to rank these poses.[5]

Caption: The logical flow of a typical molecular docking experiment.

Experimental Protocol: Docking L-Phe-CHA to CaSR

Causality: The goal of docking is to efficiently sample a vast conformational space to find the most energetically favorable binding mode, providing a static hypothesis of the interaction.

-

Software Selection: We will use AutoDock Vina, a widely used and validated open-source docking program.[10][11]

-

Define the Binding Site (Grid Box): Based on the known L-Phe binding site on CaSR, define a 3D grid box that encompasses this entire pocket. The search for the ligand's pose will be confined to this box. A blind docking approach, where the entire protein surface is considered, can also be used if the binding site is unknown.[9]

-

Configure Docking Parameters: Set parameters such as exhaustiveness to control the thoroughness of the search. A higher value increases computational time but also the probability of finding the optimal pose.

-

Run Docking Simulation: Execute the AutoDock Vina command, providing the prepared ligand, prepared receptor, and configuration file as inputs.[6]

-

Analyze Results: The output will be a set of predicted binding poses (typically 9-10) ranked by their calculated binding affinity in kcal/mol.

Data Analysis and Interpretation

The primary outputs from docking are the binding affinity and the 3D coordinates of the predicted poses.

| Docking Mode | Binding Affinity (kcal/mol) | RMSD from Best Mode (Å) | Key Interacting Residues (Hypothetical) |

| 1 | -8.5 | 0.00 | TYR218, SER170, ARG66 |

| 2 | -8.2 | 1.21 | SER170, ARG66, GLU297 |

| 3 | -7.9 | 1.85 | TYR218, SER147 |

| ... | ... | ... | ... |

Table 1: Example of a structured results table for docking L-Phe-CHA with the CaSR binding pocket. Lower binding affinity values indicate stronger predicted binding.

The "best" pose is typically the one with the lowest energy score. However, it is crucial to visually inspect the top-scoring poses using visualization software like PyMOL or UCSF Chimera.[10] The chosen pose should exhibit chemically sensible interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues of the binding pocket.

Phase 2: Molecular Dynamics for Stability and Refinement

While docking provides a valuable static snapshot, biological systems are inherently dynamic. Molecular Dynamics (MD) simulations model the movements of atoms over time, allowing us to assess the stability of the docked protein-ligand complex and observe its dynamic behavior in a simulated physiological environment.[12][13]

The Imperative for Dynamics: Beyond the Static Docking Pose

Causality: A docked pose might be energetically favorable in a rigid context but unstable when atomic motion and the influence of solvent are considered. MD simulation acts as a computational validation and refinement step, testing the durability of the predicted interactions.

Force Fields: The Engine of MD Simulations

MD simulations are governed by a force field, which is a set of parameters and equations that describe the potential energy of the system's particles. The choice of force field is critical for accuracy. For protein-ligand systems, force fields like CHARMM and AMBER are industry standards.[11][14]

Experimental Protocol: GROMACS Simulation

Causality: This protocol simulates the physical environment of the complex, including water and ions, to observe its behavior over a specific timescale (nanoseconds to microseconds).

-

Software Selection: We will use GROMACS, a highly efficient and popular open-source MD engine.[15]

-

System Building:

-

Topology Generation: Generate topology files for both the protein (using a chosen force field like CHARMM36m) and the ligand (using a server like CGenFF).[14]

-

Solvation: Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

-

Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system's charge and mimic physiological salt concentration.

-

-

Simulation Cascade:

-

Energy Minimization: Vigorously minimize the energy of the entire system to remove steric clashes.

-

Equilibration (NVT & NPT): Gradually heat the system to the target temperature (e.g., 310 K) and then adjust the pressure to the target pressure (e.g., 1 bar). This two-step process ensures the system is stable before the production run.

-

Production MD: Run the simulation for a desired length of time (e.g., 100 nanoseconds) to collect trajectory data.

-

| Parameter | Value / Method | Rationale |

| Force Field | CHARMM36m | Well-validated for proteins and small molecules. |

| Water Model | TIP3P | A standard, computationally efficient water model. |

| Box Type | Cubic, Periodic Boundary Conditions | Simulates an infinite system, avoiding edge effects. |

| Simulation Time | 100 ns | A common timescale to assess initial complex stability. |

| Temperature | 310 K (37 °C) | Physiological temperature. |

| Pressure | 1 bar | Physiological pressure. |

| Ensemble | NPT (Isothermal-isobaric) | Maintains constant Number of particles, Pressure, and Temperature. |

Table 2: A summary of typical parameters for an MD simulation of a protein-ligand complex.

Trajectory Analysis: Validating Complex Stability

The output of an MD run is a trajectory file containing atomic coordinates over time. Analysis of this trajectory is key to understanding the system's dynamics.

-

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein's backbone atoms over time from a reference structure. A plateau in the RMSD plot indicates that the protein has reached a stable equilibrium.

-

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues over the course of the simulation. High RMSF values can indicate flexible loop regions.

-

Interaction Analysis: Throughout the simulation, one can monitor key interactions (like hydrogen bonds) between the ligand and receptor to see if they are stable or transient.

Phase 3: Advanced Binding Affinity Estimation

While docking scores provide a rapid ranking, more accurate estimations of binding free energy require more computationally intensive methods. These techniques are often applied after MD simulations confirm the stability of a binding pose.

-

MM/PBSA and MM/GBSA: (Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area) These are popular endpoint methods that calculate the binding free energy by combining molecular mechanics energy terms with solvation energy models.

-

Free Energy Perturbation (FEP): A more rigorous and computationally expensive method that calculates the relative binding free energy between two ligands by computationally "mutating" one into the other.[8]

These advanced methods provide a more quantitative prediction of binding affinity, which can be more directly compared with experimental data (like Ki or IC50 values) and are crucial for lead optimization campaigns.[16][17]

Conclusion and Future Perspectives

This guide has detailed a robust, multi-stage in silico workflow for investigating the binding of L-Phenylalanine-cyclohexylamide to the Calcium-Sensing Receptor. By progressing from system preparation to molecular docking and then to molecular dynamics, we build a comprehensive picture of the potential interaction, moving from a static hypothesis to a dynamic, validated model. The causality-driven protocols and emphasis on validation at each stage ensure a high degree of scientific integrity.

The results from such a study—a stable binding pose, identification of key interacting residues, and a quantitative estimate of binding affinity—provide a strong foundation for subsequent experimental validation. Future work could involve site-directed mutagenesis of the predicted interacting residues or the synthesis and testing of new L-Phe-CHA analogues designed to enhance the observed interactions. By integrating these computational and experimental approaches, we can accelerate the journey from a promising molecule to a potential therapeutic.

References

- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. (2025). Vertex AI Search.

- Advances and applications of binding affinity prediction methods in drug discovery. PubMed.

- Molecular dynamics simulations: Insights into protein and protein ligand interactions. (2025). Adv Pharmacol.

- Machine learning methods for protein-protein binding affinity prediction in protein design. Frontiers.

- What are the methods for predicting protein-ligand binding affinity?. Consensus.

- Molecular Simulation of Protein-Ligand Complexes. Nottingham ePrints.

- GROMACS: MD Simulation of a Protein-Ligand Complex. Angelo Raymond Rossi.

- Molecular Dynamics Simulation to Study Protein Conformation and Ligand Interaction. (2023). Springer.

- Molecular dynamic simulation for protein & ligand-protein complex. (2023). YouTube.

- Molecular docking for Beginners | Autodock Full Tutorial. (2020). YouTube.

- How to Dock Your Own Drug. (2020). Chemistry LibreTexts.

- Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. (2025). ChemCopilot.

- Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human P

- Molecular Docking and Pharmacological In Silico Evaluation of Camptothecin and Related Ligands as Promising HER2-Targeted Therapies for Breast Cancer. (2024). MDPI.

- Ligand-Receptor Interactions and Drug Design. PubMed.

- L-Phenylalanine cyclohexylamide. Chem-Impex.

- L-Phenylalanine cyclohexylamide | 17186-53-7. J&K Scientific LLC.

- L-Phenylalanine-cyclohexylamide | C15H22N2O | CID 688648. PubChem.

- Identification of an L-Phenylalanine Binding Site Enhancing The Cooperative Responses of The Calcium Sensing Receptor. (2014). CORE.

- Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium. PubMed.

Sources

- 1. Identification of an L-phenylalanine binding site enhancing the cooperative responses of the calcium-sensing receptor to calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. jk-sci.com [jk-sci.com]

- 4. L-Phenylalanine-cyclohexylamide | C15H22N2O | CID 688648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Ligand-Receptor Interactions and Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]

- 7. Advances and applications of binding affinity prediction methods in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent Applications of In Silico Approaches for Studying Receptor Mutations Associated with Human Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Molecular dynamics simulations: Insights into protein and protein ligand interactions [pubmed.ncbi.nlm.nih.gov]

- 13. discovery.researcher.life [discovery.researcher.life]

- 14. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]

- 15. m.youtube.com [m.youtube.com]

- 16. Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches [arxiv.org]

- 17. Frontiers | Machine learning methods for protein-protein binding affinity prediction in protein design [frontiersin.org]

Methodological & Application

Application Notes and Protocols for the Synthesis of L-Phenylalanine-cyclohexylamide

This comprehensive guide provides a detailed protocol for the synthesis of L-Phenylalanine-cyclohexylamide, a valuable building block in medicinal chemistry and drug development. The protocol is designed for researchers, scientists, and professionals in the field, offering not just a step-by-step methodology but also the scientific rationale behind the chosen procedures. This document emphasizes safety, efficiency, and the reliable characterization of the final product.

Introduction

L-Phenylalanine-cyclohexylamide is a derivative of the essential amino acid L-phenylalanine, where the carboxylic acid group is converted to an N-cyclohexylamide. This modification significantly alters the physicochemical properties of the parent amino acid, increasing its lipophilicity and potential for novel molecular interactions. Such derivatives are of great interest in the development of peptidomimetics and small molecule therapeutics, where fine-tuning of pharmacokinetic and pharmacodynamic properties is crucial.

The synthesis of this amide bond is a cornerstone of peptide chemistry. The protocol detailed herein employs a robust and well-established two-step approach: the protection of the amine group of L-phenylalanine with a tert-butyloxycarbonyl (Boc) group, followed by the coupling of the protected amino acid with cyclohexylamine using a carbodiimide reagent, and finally, the removal of the Boc protecting group. This method is chosen for its high efficiency and the ability to minimize side reactions, particularly racemization of the chiral center.

Core Synthesis Pathway

The synthesis of L-Phenylalanine-cyclohexylamide is achieved through a three-stage process, as illustrated in the workflow diagram below. This pathway ensures the preservation of the stereochemical integrity of the L-phenylalanine starting material.

Application Note: High-Performance Liquid Chromatography Methods for the Analysis of L-Phenylalanine-cyclohexylamide

Abstract

This document provides comprehensive protocols for the quantitative and qualitative analysis of L-Phenylalanine-cyclohexylamide using High-Performance Liquid Chromatography (HPLC). L-Phenylalanine-cyclohexylamide is an amino acid derivative with applications in pharmaceutical development, neuroscience research, and as a chiral auxiliary.[1][2][3] Accurate determination of its purity, concentration, and enantiomeric composition is critical for quality control and research applications. This guide details two robust HPLC methods: a Reversed-Phase (RP-HPLC) method for assay and impurity profiling, and a Chiral HPLC method for the determination of enantiomeric purity. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on the scientific rationale behind methodological choices and adherence to validation principles outlined by the International Council for Harmonisation (ICH).[4][5]

Introduction and Analytical Rationale

L-Phenylalanine-cyclohexylamide (MW: 246.35 g/mol ) is a synthetic derivative of the essential amino acid L-phenylalanine.[6][7] Its structure, which combines a chiral amino acid core with a lipophilic cyclohexyl group, makes it a person of interest in drug design for targeting the central nervous system.[1] The primary analytical challenges in its analysis are twofold:

-

Quantification and Purity: Accurately determining the concentration (assay) of the active substance and detecting any process-related impurities or degradation products.

-

Enantiomeric Purity: Ensuring the stereochemical integrity of the L-enantiomer, as the D-enantiomer could be an inactive or undesirable impurity.

To address these challenges, two distinct but complementary HPLC methods are required. A standard RP-HPLC method provides excellent separation based on hydrophobicity, ideal for purity and assay, while a specialized Chiral HPLC method is necessary to resolve the enantiomers.

Method Selection Causality

-

Reversed-Phase HPLC (for Assay/Purity): This technique is the cornerstone for the analysis of small molecules in pharmaceuticals.[8] The nonpolar stationary phase (e.g., C18) interacts with the hydrophobic phenyl and cyclohexyl moieties of the analyte, providing strong retention and allowing for separation from polar and nonpolar impurities using a gradient of water and organic solvent.[9]

-

Chiral HPLC (for Enantiomeric Purity): Enantiomers possess identical physical properties in a non-chiral environment, making them inseparable on a standard C18 column. A Chiral Stationary Phase (CSP) is required to achieve separation.[10][11] Polysaccharide-based CSPs, such as those derived from amylose or cellulose, are highly effective for a broad range of chiral compounds, including amino acid derivatives, by forming transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[12][13]

dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.1, width=2, height=0.6, fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10];

} Caption: Decision workflow for selecting the appropriate HPLC method.

Protocol 1: Achiral Assay and Purity by RP-HPLC

This method is designed for the accurate quantification of L-Phenylalanine-cyclohexylamide and the separation of potential process impurities.

Experimental Protocol

2.1.1. Reagents and Materials

-

L-Phenylalanine-cyclohexylamide Reference Standard (≥99% purity)

-

Acetonitrile (ACN), HPLC Grade

-

Methanol (MeOH), HPLC Grade

-

Monobasic Potassium Phosphate (KH₂PO₄), ACS Grade

-

Phosphoric Acid (H₃PO₄), ACS Grade

-

Water, HPLC Grade or Milli-Q

2.1.2. Equipment

-

HPLC system with a gradient pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD).

-

Analytical balance

-

Volumetric flasks and pipettes

-

pH meter

-

Sonicator

-

0.45 µm syringe filters (PTFE or nylon)

2.1.3. Solutions Preparation

-

Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC water. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.

-

Mobile Phase B (Organic): Acetonitrile.

-

Diluent: Acetonitrile/Water (50:50, v/v).

2.1.4. Standard Preparation

-

Stock Standard (1.0 mg/mL): Accurately weigh ~25 mg of L-Phenylalanine-cyclohexylamide Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Working Standard (0.1 mg/mL): Pipette 2.5 mL of the Stock Standard into a 25 mL volumetric flask and dilute to volume with Diluent.

2.1.5. Sample Preparation

-

Accurately weigh an amount of sample expected to contain ~25 mg of L-Phenylalanine-cyclohexylamide into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent.

-

Dilute further as necessary to achieve a target concentration of 0.1 mg/mL.

-

Filter the final solution through a 0.45 µm syringe filter before injection.

Chromatographic Conditions

| Parameter | Condition |